8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.: 332898-44-9
VCID: VC2343337
InChI: InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
SMILES: CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

CAS No.: 332898-44-9

Cat. No.: VC2343337

Molecular Formula: C13H12BrNO

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline - 332898-44-9

Specification

CAS No. 332898-44-9
Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
IUPAC Name 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Standard InChI InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
Standard InChI Key HFSXFXXXGXEDJT-UHFFFAOYSA-N
SMILES CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
Canonical SMILES CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C

Introduction

Chemical Structure and Identification

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline consists of a quinoline scaffold with a dihydrofuran ring fused at positions 3 and 2, a bromine atom at position 8, and methyl groups at positions 2 and 4. The structure represents a complex heterocyclic system with potential for various chemical modifications.

Basic Identification Parameters

The compound is characterized by several identification parameters, as presented in Table 1:

Table 1: Identification Parameters of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

ParameterValue
CAS Number332898-44-9
Molecular FormulaC₁₃H₁₂BrNO
Molecular Weight278.14 g/mol
PubChem CID3128929
Creation Date2005-08-09
Last Modified2025-02-22

Structural Representation and Nomenclature

The compound has several synonyms and structural representations that help in its unambiguous identification:

Table 2: Nomenclature and Structural Representations

ParameterValue
IUPAC Name8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Alternative Names8-BROMO-2,4-DIMETHYL-2H,3H-FURO[3,2-C]QUINOLINE
InChIInChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3
InChIKeyHFSXFXXXGXEDJT-UHFFFAOYSA-N
SMILESCC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C

The structural formula consists of a quinoline nucleus with a bromine substituent at position 8, fused with a dihydrofuran ring, and bearing methyl groups at positions 2 and 4 .

Physical and Chemical Properties

Physical Properties

The physical properties of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline provide insights into its behavior under various conditions and its potential applications.

Table 3: Physical Properties

PropertyValueReference
Physical StateSolid
Molecular Weight278.14 g/mol
XLogP3-AA3.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass277.01023 Da

The XLogP3-AA value of 3.7 suggests moderate lipophilicity, which could influence its membrane permeability and bioavailability if used in pharmaceutical applications .

Spectral Properties

The compound has been characterized using various spectroscopic techniques, including mass spectrometry:

Table 4: Mass Spectrometry Data

ParameterValue
Total Peaks196
m/z Top Peak277
m/z 2nd Highest279
m/z 3rd Highest262

The mass spectrum shows characteristic peaks at m/z 277 and 279, which correspond to the molecular ion and its isotope pattern, typical for bromine-containing compounds. This isotope pattern, with nearly equal intensities for peaks separated by 2 m/z units, is diagnostic of monobrominated compounds .

Stereochemistry

Stereoisomers

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline contains a stereogenic center at position 2, leading to potential stereoisomers. The (2R) stereoisomer has been specifically identified and cataloged:

Table 5: Stereochemical Information for (2R)-8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

ParameterValue
IUPAC Name(2R)-8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
InChIInChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1
InChIKeyHFSXFXXXGXEDJT-SSDOTTSWSA-N
SMILESC[C@@H]1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C
PubChem CID768499

The (2R) stereoisomer has the methyl group at position 2 in a specific spatial orientation that contributes to its three-dimensional structure and potentially to its biological activities .

Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline:

Table 6: Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
8-bromo-2,4-dimethylfuro[3,2-c]quinolineC₁₃H₁₀BrNO276.13 g/molFully aromatic furan ring vs. dihydrofuran ring
8-Bromo-2,3-dihydro-4(1H)-quinolinoneC₉H₈BrNO226.07 g/molLacks furan ring; contains ketone functionality
2-alkyl-2,3-dihydrothieno[3,2-c]quinolinesVariableVariableContains thiophene ring instead of furan ring

The 8-bromo-2,4-dimethylfuro[3,2-c]quinoline differs from the title compound by having a fully aromatic furan ring rather than a dihydrofuran ring. This structural difference likely affects the compound's planarity, reactivity, and potential biological activities.

Applications and Research Significance

Related Research Findings

Research on structurally similar compounds provides insights:

  • Various substituted 5H-furo[3,2-c]quinolin-4-ones are abundant in plant sources and have been investigated for their biological properties .

  • Related compounds like trans-2,3-dihydrofuro[3,2-c]coumarins have been evaluated for their inhibitory effects on cathepsins B, H, and L, which are potential targets for anticancer activity .

  • The structural similarity to compounds with physiological activity suggests potential for developing molecular tools and drug substances with selective biological effects .

SupplierCatalog/IDPurityResearch Use
Vitas-M LaboratorySTL511361Not specifiedResearch only
VulcanchemVC2343337≥95%For research use only. Not for human or veterinary use

Researchers interested in obtaining this compound should contact suppliers directly for current availability, pricing, and applicable restrictions .

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